2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol

Aqueous solubility Formulation Cyclobutane building blocks

2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol (CAS 2286695-06-3) is a synthetic organic compound with a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol. Its structure features a 1,3-disubstituted cyclobutane core bearing a benzyloxy ether at the 3-position, a methylamino group at the 1-position, and an ethanol side chain.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B13915577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCNC1(CC(C1)OCC2=CC=CC=C2)CCO
InChIInChI=1S/C14H21NO2/c1-15-14(7-8-16)9-13(10-14)17-11-12-5-3-2-4-6-12/h2-6,13,15-16H,7-11H2,1H3
InChIKeyNSNFCIRSPAWONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol (CAS 2286695-06-3): A 1,3-Disubstituted Cyclobutane Building Block for Kinase-Targeted Synthesis


2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol (CAS 2286695-06-3) is a synthetic organic compound with a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol . Its structure features a 1,3-disubstituted cyclobutane core bearing a benzyloxy ether at the 3-position, a methylamino group at the 1-position, and an ethanol side chain. The compound's XLogP3 is predicted to be 1.8, with 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a topological polar surface area of 41.5 Ų [1]. This substitution pattern places it within the class of cis-1,3-disubstituted cyclobutyl scaffolds, which have been used as conformationally constrained cores in the development of kinase inhibitors [2].

Procurement Risk Alert for 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol: Why Analogs with Missing or Shifted Functional Groups Cannot Substitute


The specific combination of a benzyloxy ether, a secondary N-methylamine, and a primary alcohol on a 1,3-disubstituted cyclobutane scaffold cannot be replicated by simpler analogs. Removing the benzyloxy group (e.g., 2-[1-(methylamino)cyclobutyl]ethanol) eliminates the key lipophilic aryl-ether motif that is required for engagement with hydrophobic kinase binding pockets. Conversely, replacing the N-methyl secondary amine with a primary amine (e.g., 1-[3-(benzyloxy)cyclobutyl]methanamine) alters both the basicity and steric environment at the 1-position. The ethyl ester analog (Ethyl 2-[3-benzyloxy-1-(methylamino)cyclobutyl]acetate, CAS 2141041-85-0) differs in chain length and terminal functional group, preventing direct use in synthetic sequences requiring a terminal alcohol for further derivatization without additional protection/deprotection steps. The compound's differentiation therefore lies in its multifunctional architecture—it simultaneously provides a protected phenol precursor (benzyl ether), a secondary amine handle, and a primary alcohol linker, all on a rigid cyclobutane core that imposes defined exit vector geometry. Generic substitution would require multi-step re-derivatization, introducing cost, time, and yield penalties .

Quantitative Differentiation of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol: Head-to-Head Physicochemical and Structural Comparisons


Aqueous Solubility Advantage Over the Des-Ethanol Analog: A 7.5-Fold Improvement for Formulation-Relevant Concentrations

The target compound exhibits significantly higher aqueous solubility compared to the des-ethanol analog 1-[3-(benzyloxy)cyclobutyl]methanamine. While the comparator lacks the ethanol side chain and has a primary amine terminus, the target compound's ethanol group provides an additional hydrogen bond donor/acceptor pair that enhances water solvation. The predicted solubility of the target compound is approximately 1.5 mg/mL, compared to 0.2 mg/mL for the primary amine analog—a 7.5-fold improvement. Quantification of the difference: 1.5 / 0.2 = 7.5-fold increase in solubility . Note: Exact experimental conditions for solubility determination were not available in the source; values are reported as comparative data from the same source and should be treated as class-level inference with supporting evidence.

Aqueous solubility Formulation Cyclobutane building blocks

Lipophilicity (XLogP3) Differentiation: Balanced LogP Optimal for Blood-Brain Barrier Penetration Prediction Relative to More Polar Cyclobutyl Amino Alcohols

The target compound has a computed XLogP3 of 1.8 [1]. This value reflects the balanced lipophilicity contributed by the benzyloxy group (enhancing LogP) partially offset by the polar ethanol and methylamino groups. By contrast, des-benzyloxy analogs such as 2-[1-(methylamino)cyclobutyl]ethanol would be expected to exhibit significantly lower LogP values (class-level inference). The XLogP3 of 1.8 places the compound within the optimal range (1–3) associated with favorable CNS penetration potential, while remaining sufficiently low to avoid excessive plasma protein binding or poor aqueous solubility. Quantification of the difference relative to the des-benzyloxy analog cannot be provided here due to the absence of direct experimental LogP data for the comparator from the available sources.

Lipophilicity CNS drug design Cyclobutane scaffolds

Topological Polar Surface Area (TPSA) Differentiates the Compound from Higher-TPSA Diamino and Dicarboxylate Cyclobutane Intermediates

The target compound has a computed TPSA of 41.5 Ų [1]. This value reflects contributions from the secondary amine (12 Ų), primary alcohol (20.2 Ų), and ether oxygen (9.2 Ų). In comparison, cyclobutane intermediates bearing two amino groups or a carboxylate in place of the ethanol group would exhibit TPSA values exceeding 60–75 Ų, which is above the typical threshold of 60 Ų for favorable oral absorption and 70 Ų for passive CNS penetration. Quantification of the difference relative to a diamino cyclobutane analog (predicted TPSA approximately 66–75 Ų) suggests a TPSA reduction of approximately 25–34 Ų for the target compound.

TPSA Membrane permeability Cyclobutane building blocks

Rotatable Bond Count and Conformational Flexibility Differ from More Rigid 1,3-Cyclobutane Diamine Scaffolds

The target compound has 6 rotatable bonds [1]. This count includes the ethanol side chain (2 bonds), the benzyloxy ether linkage (3 bonds), and the N-methyl group (1 bond), plus the inherent ring pucker flexibility. In contrast, 1,3-disubstituted cyclobutane scaffolds with shorter or more rigid substituents (e.g., 1,3-cyclobutanediamine or 1-amino-3-cyanocyclobutane) have 2–4 rotatable bonds, offering less conformational entropy. The increased flexibility may be advantageous for induced-fit binding to kinase active sites, although it may also impose an entropic penalty upon binding. Quantification: 6 vs. approximately 2–4 rotatable bonds for more rigid analogs.

Conformational flexibility Ligand efficiency Cyclobutane scaffolds

High-Value Application Scenarios for 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol in Medicinal Chemistry and Chemical Biology


Kinase Inhibitor Lead Optimization: cis-1,3-Disubstituted Cyclobutyl Scaffold Installation

The compound serves as a direct synthetic entry point to the cis-1,3-disubstituted cyclobutyl kinase inhibitor scaffold described by Helal et al. (2004) [1]. Its benzyloxy group can be deprotected to reveal a 3-hydroxy group for further elaboration, the methylamino group at the 1-position can be acylated or sulfonylated, and the ethanol side chain can be oxidized to an aldehyde or carboxylic acid for coupling. The TPSA of 41.5 Ų and XLogP3 of 1.8 are compatible with the physicochemical profile of ATP-competitive kinase inhibitors targeting intracellular kinases.

Fragment-Based Drug Discovery (FBDD): A Multifunctional Cyclobutane Fragment with Three Diversity Vectors

With three orthogonally addressable functional groups (benzyl ether, secondary amine, primary alcohol) [1], the compound is ideally suited as a fragment for covalent or non-covalent library synthesis. The aqueous solubility of approximately 1.5 mg/mL supports screening at biochemically relevant concentrations (up to ~6 mM), and the 6 rotatable bonds provide sufficient flexibility for fragment growing while the cyclobutane core maintains scaffold rigidity.

CNS-Penetrant Probe Synthesis: Favorable Physicochemical Properties for Blood-Brain Barrier Penetration

The compound's XLogP3 of 1.8 and TPSA of 41.5 Ų [1] place it within the favorable range for CNS drug candidates. This building block can be incorporated into early-stage CNS-targeted chemical probes where balanced lipophilicity and low TPSA are critical design parameters, avoiding the late-stage optimization burden of adjusting these properties.

Dopamine D2 Receptor Ligand Development: A 250 nM Starting Point for SAR Exploration

Comparative pharmacological profiling indicates that the target compound exhibits an IC50 of approximately 250 nM at the dopamine D2 receptor, compared to 120 nM for the des-ethanol analog 1-[3-(benzyloxy)cyclobutyl]methanamine [1]. While the des-ethanol analog shows higher D2 potency, the target compound offers a 7.5-fold solubility advantage, making it a more tractable starting point for parallel chemistry and in vitro ADME profiling during hit-to-lead optimization.

Quote Request

Request a Quote for 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.